molecular formula C12H17NO B183664 N-(3-ethoxybenzyl)cyclopropanamine CAS No. 892578-19-7

N-(3-ethoxybenzyl)cyclopropanamine

Cat. No.: B183664
CAS No.: 892578-19-7
M. Wt: 191.27 g/mol
InChI Key: KKQXHZGQVICPIR-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)cyclopropanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique structure, which includes a cyclopropane ring attached to an ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)cyclopropanamine typically involves the reaction of 3-ethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

N-(3-ethoxybenzyl)cyclopropanamine serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure makes it valuable in developing new synthetic pathways.

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Antifungal Activity : Preliminary studies suggest efficacy against certain fungal pathogens.

Medicinal Chemistry

This compound is being studied for its therapeutic potential in drug development. Its ability to interact with biological targets may lead to the discovery of new pharmaceuticals aimed at treating various conditions.

  • Pharmacological Studies : Initial findings suggest that the compound may act on specific receptors or enzymes, modulating their activities and leading to desired biological responses .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against a panel of bacterial and fungal strains. Results showed significant inhibition at higher concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

A research team focused on developing derivatives of this compound as selective agonists for the 5-HT2C receptor. The study involved synthesizing several analogs and assessing their binding affinity and efficacy in vitro. Some derivatives exhibited promising results, indicating their potential for further development into therapeutic agents targeting mood disorders .

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)cyclopropanamine
  • N-(3-ethoxyphenyl)cyclopropanamine
  • N-(3-ethoxybenzyl)cyclopropylamine

Uniqueness

N-(3-ethoxybenz

Biological Activity

N-(3-Ethoxybenzyl)cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an ethoxybenzyl group. Its chemical formula is C12H17NC_{12}H_{17}N, and it is often studied in its hydrochloride form for enhanced solubility and stability in biological assays.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzymes : It has been suggested that this compound can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Preliminary studies have shown effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent investigations have focused on the compound's anticancer potential. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, particularly those expressing mutant forms of key signaling proteins such as PI3K. The compound was found to induce apoptosis through mechanisms involving the activation of caspases and the production of reactive oxygen species (ROS) .

Case Studies

  • In Vitro Studies : A study evaluating the effects of this compound on MCF7 breast cancer cells showed significant inhibition of cell growth at concentrations ranging from 125 to 250 nM. The compound triggered PARP1 cleavage and ROS production, leading to cell death through apoptosis .
  • In Vivo Studies : In animal models, particularly using colorectal tumor models, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Methylbenzyl)cyclopropanamineC11H15NC_{11}H_{15}NMethyl group may alter biological activity
N-[(4-Ethoxyphenyl)methyl]cyclopropanamineC12H17NC_{12}H_{17}NDifferent phenyl substitution; distinct pharmacological properties
N-(3-Phenyl)cyclopropanamineC12H15NC_{12}H_{15}NLacks ethoxy group; focuses on phenyl substituent effects

This compound stands out due to its ethoxy substitution, which may confer unique solubility and reactivity properties compared to other cyclopropanamines.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXHZGQVICPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405984
Record name N-(3-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892578-19-7
Record name N-(3-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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